N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide
CAS No.: 1698589-38-6
Cat. No.: VC2900130
Molecular Formula: C5H8N2O3S
Molecular Weight: 176.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1698589-38-6 |
|---|---|
| Molecular Formula | C5H8N2O3S |
| Molecular Weight | 176.2 g/mol |
| IUPAC Name | N-(1,2-oxazol-5-ylmethyl)methanesulfonamide |
| Standard InChI | InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3 |
| Standard InChI Key | LCLZLZKOVINVME-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1=CC=NO1 |
| Canonical SMILES | CS(=O)(=O)NCC1=CC=NO1 |
Introduction
Chemical Identity and Structure
Basic Information
N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is identified by the CAS number 1698589-38-6 and has a molecular formula of C5H8N2O3S . The compound has several synonyms including N-(1,2-oxazol-5-ylmethyl)methanesulfonamide, YSC58938, and EN300-317628 . It was first created in the PubChem database on January 13, 2016, with the most recent modification on February 22, 2025 .
Structural Characteristics
The compound consists of three primary structural components:
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A 1,2-oxazole ring (a five-membered heterocyclic structure containing adjacent oxygen and nitrogen atoms)
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A methylene bridge (-CH2-) that links the oxazole ring to the sulfonamide group
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A methanesulfonamide moiety (CH3SO2NH-) with significant hydrogen bonding capabilities
The structure can be represented through various chemical notations:
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SMILES: CS(=O)(=O)NCC1=CC=NO1
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Standard InChI: InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3
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Standard InChIKey: LCLZLZKOVINVME-UHFFFAOYSA-N
Physical and Chemical Properties
Physical Properties
N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is characterized by a molecular weight of 176.20 g/mol and an exact mass of 176.02556330 Da . The compound typically exists as a solid at room temperature, consistent with other sulfonamide derivatives of similar molecular weight.
Computed Properties
Based on computational analysis, the compound exhibits the following properties:
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 176.20 g/mol | PubChem 2.1 (2021.05.07) |
| XLogP3-AA | -0.7 | XLogP3 3.0 (2019.06.18) |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 (2019.06.18) |
| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.6.11 (2019.06.18) |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 (2019.06.18) |
| Exact Mass | 176.02556330 Da | PubChem 2.1 (2021.05.07) |
The negative XLogP3-AA value of -0.7 indicates that the compound is slightly hydrophilic, suggesting better solubility in aqueous environments than in lipid environments . This property has implications for its bioavailability and potential pharmaceutical applications.
Chemical Reactivity
The chemical reactivity of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is primarily influenced by its functional groups:
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The sulfonamide N-H bond can participate in hydrogen bonding and may undergo deprotonation under basic conditions, enhancing its nucleophilicity.
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The oxazole ring, being an aromatic heterocycle, can potentially engage in electrophilic aromatic substitution reactions, although with diminished reactivity compared to benzene.
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The methylene bridge provides conformational flexibility, which may be significant for interactions with biological targets.
Synthesis Methods
Reaction Conditions
For related sulfonamide syntheses, preferred conditions often include:
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Pyridine in dichloromethane (DCM) at room temperature
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1,4-diazabicyclo[2.2.2]octane in acetonitrile
These conditions might be applicable to the synthesis of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide, though optimization would likely be necessary for optimal yield and purity.
Structure-Activity Relationships
Pharmacophoric Features
The structure of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide contains several potential pharmacophoric features:
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Sulfonamide Group: This moiety has historically been associated with antimicrobial activity and enzyme inhibition, particularly in compounds that target carbonic anhydrase and other zinc-containing enzymes.
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Oxazole Ring: Oxazole-containing compounds have demonstrated diverse biological activities, including antimicrobial, antifungal, and antiviral properties. The heterocyclic ring can participate in π-stacking interactions with aromatic amino acid residues in proteins.
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Hydrogen Bonding Capabilities: With one hydrogen bond donor and five hydrogen bond acceptors , the compound has significant potential for forming multiple hydrogen bonds with biological targets.
Comparison with Related Compounds
Structural Analogues
N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide shares structural similarities with several other compounds, including:
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N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: This related compound features a methyl-substituted oxazole ring and an N-methylated sulfonamide group . The presence of these additional methyl groups likely influences the compound's lipophilicity, metabolic stability, and binding interactions.
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Oxazole-containing sulfonamides: Broader structural analogues that incorporate both oxazole and sulfonamide moieties may exhibit similar physicochemical properties but potentially different biological activities depending on the specific substitution patterns.
Comparative Properties
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